1-Hydroxy-6-iminopyridin-2-amine
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Overview
Description
1-Hydroxy-6-iminopyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with hydroxyl and imino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-6-iminopyridin-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with hydroxylamine under acidic conditions. The reaction typically proceeds as follows:
Step 1: Dissolve 2-aminopyridine in a suitable solvent such as ethanol.
Step 2: Add hydroxylamine hydrochloride to the solution.
Step 3: Adjust the pH to acidic conditions using hydrochloric acid.
Step 4: Heat the reaction mixture to reflux for several hours.
Step 5: Cool the mixture and isolate the product by filtration or extraction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-6-iminopyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imino group can be reduced to an amino group.
Substitution: The hydroxyl and imino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of 1-oxo-6-iminopyridin-2-amine.
Reduction: Formation of 1-hydroxy-6-aminopyridin-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Hydroxy-6-iminopyridin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-6-iminopyridin-2-amine involves its interaction with specific molecular targets. The hydroxyl and imino groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
2-Aminopyridine: Similar structure but lacks the hydroxyl group.
6-Hydroxy-2-aminopyridine: Similar structure but lacks the imino group.
1-Hydroxy-2-aminopyridine: Similar structure but lacks the imino group at the 6-position.
Uniqueness: 1-Hydroxy-6-iminopyridin-2-amine is unique due to the presence of both hydroxyl and imino groups on the pyridine ring
Properties
IUPAC Name |
1-hydroxy-6-iminopyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-4-2-1-3-5(7)8(4)9/h1-3,6,9H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNOUEPIOZNLNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=N)N(C(=C1)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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